molecular formula C12H17ClN2 B3038422 2-Chloro-5-[(4-methylpiperidin-1-yl)methyl]pyridine CAS No. 861211-48-5

2-Chloro-5-[(4-methylpiperidin-1-yl)methyl]pyridine

Cat. No. B3038422
CAS RN: 861211-48-5
M. Wt: 224.73 g/mol
InChI Key: MFBCVFBIYRUABV-UHFFFAOYSA-N
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Description

“2-Chloro-5-[(4-methylpiperidin-1-yl)methyl]pyridine” is a chemical compound with the molecular formula C12H17ClN2. It has a molecular weight of 224.73 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H17ClN2/c1-10-4-2-3-7-15(10)9-11-5-6-12(13)14-8-11/h5-6,8,10H,2-4,7,9H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The refractive index n20/D is 1.53 (lit.) . The boiling point and other physical properties are not specified in the search results.

Scientific Research Applications

Chemical Variability and Complex Formation

  • The chemistry of compounds containing pyridine units, like 2,2'-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2'-pyridine-2,6-diylbis(1,3-benzothiazole), demonstrates a broad range of properties including spectroscopic characteristics, magnetic properties, and biological activities. These compounds are of interest due to their ability to form complex compounds and their potential for electrochemical applications, suggesting a potential area for the application of 2-Chloro-5-[(4-methylpiperidin-1-yl)methyl]pyridine in forming novel complexes with interesting properties (Boča, Jameson, & Linert, 2011).

Hybrid Catalysts in Synthesis

  • Pyranopyrimidine scaffolds, relevant to the structure of this compound, have been explored for their broad synthetic applications, especially in medicinal and pharmaceutical industries. The use of hybrid catalysts, including metal and organocatalysts, in synthesizing these scaffolds highlights the versatility of pyridine derivatives in complex synthetic pathways (Parmar, Vala, & Patel, 2023).

Medicinal and Chemosensing Applications

  • Pyridine derivatives are key in various fields including medicine and chemosensing due to their wide range of biological activities and affinity for different ions and species. This suggests that this compound could have potential applications in developing new biologically active compounds and chemosensors for detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-5-[(4-methylpiperidin-1-yl)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-10-4-6-15(7-5-10)9-11-2-3-12(13)14-8-11/h2-3,8,10H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBCVFBIYRUABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801224639
Record name 2-Chloro-5-[(4-methyl-1-piperidinyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

861211-48-5
Record name 2-Chloro-5-[(4-methyl-1-piperidinyl)methyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861211-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-[(4-methyl-1-piperidinyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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